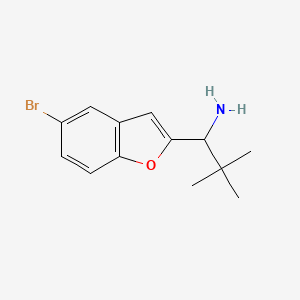

1-(5-Bromobenzofuran-2-yl)-2,2-dimethylpropan-1-amine

Description

1-(5-Bromobenzofuran-2-yl)-2,2-dimethylpropan-1-amine (CAS: 1016719-86-0) is a brominated benzofuran derivative with the molecular formula C₁₃H₁₆BrNO and a molecular weight of 282.18 g/mol . It features a 5-bromobenzofuran core linked to a 2,2-dimethylpropylamine group.

Key structural attributes:

- Branched amine: The 2,2-dimethylpropylamine group may improve lipophilicity and metabolic stability compared to linear amines.

Properties

Molecular Formula |

C13H16BrNO |

|---|---|

Molecular Weight |

282.18 g/mol |

IUPAC Name |

1-(5-bromo-1-benzofuran-2-yl)-2,2-dimethylpropan-1-amine |

InChI |

InChI=1S/C13H16BrNO/c1-13(2,3)12(15)11-7-8-6-9(14)4-5-10(8)16-11/h4-7,12H,15H2,1-3H3 |

InChI Key |

BNSBPWYLDVXTMV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(C1=CC2=C(O1)C=CC(=C2)Br)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(5-Bromobenzofuran-2-yl)-2,2-dimethylpropan-1-amine typically involves several steps, starting from commercially available precursors. . The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity of the final product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve cost-effectiveness and scalability .

Chemical Reactions Analysis

1-(5-Bromobenzofuran-2-yl)-2,2-dimethylpropan-1-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides, often using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into its reduced forms, typically using reducing agents like lithium aluminum hydride.

Substitution: The bromine atom in the benzofuran ring can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran oxides, while substitution reactions can produce a variety of benzofuran derivatives with different functional groups .

Scientific Research Applications

1-(5-Bromobenzofuran-2-yl)-2,2-dimethylpropan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-Bromobenzofuran-2-yl)-2,2-dimethylpropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting antitumor properties . The exact molecular targets and pathways can vary depending on the specific application and biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzofuran Core

Compound 37 : 3-(5-Bromo-3-(4-fluorophenyl)-2,3-dihydrobenzofuran-3-yl)-N,N-dimethylpropan-1-amine

- Structural Differences :

- Incorporates a 4-fluorophenyl substituent and a dihydrobenzofuran ring (saturated).

- Amine group: N,N-dimethylpropylamine vs. 2,2-dimethylpropylamine in the target compound.

- Implications :

Compound 2 : 6-(5-Bromobenzofuran-2-yl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile

- Structural Differences :

- Replaces the amine group with a thioxopyridine-carbonitrile moiety.

- Retains the 5-bromobenzofuran core.

Variations in the Amine Group

(R)-1-(2,5-Dimethylphenyl)-2,2-dimethylpropan-1-amine hydrochloride

- Structural Differences :

- Substitutes bromobenzofuran with a 2,5-dimethylphenyl group.

- Retains the 2,2-dimethylpropylamine backbone.

- Implications :

- The absence of bromine reduces molecular weight and alters hydrophobicity.

- Dimethylphenyl groups may enhance steric hindrance, affecting target binding.

Compound 6a : 1-(3-Amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridin-2-yl)ethanone

- Structural Differences: Features a thienopyridine-acetyl group instead of a branched amine. Retains the 5-bromobenzofuran core.

Physicochemical Properties

Key Observations :

- The branched amine in the target compound likely enhances lipophilicity compared to pyridine or thienopyridine derivatives.

Biological Activity

1-(5-Bromobenzofuran-2-yl)-2,2-dimethylpropan-1-amine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C17H20BrN

- Molar Mass : 296.25 g/mol

Structural Representation

Antitumor Activity

Recent studies have indicated that derivatives of benzofuran, including compounds similar to this compound, exhibit significant antitumor properties. In vitro assays on various cancer cell lines have demonstrated their ability to inhibit cell proliferation.

Case Study: Antitumor Efficacy

A study evaluated the antitumor activity of several benzofuran derivatives using three human lung cancer cell lines: A549, HCC827, and NCI-H358. The results showed that compounds with similar structures to this compound exhibited cytotoxic effects.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | A549 | 15.4 |

| Compound B | HCC827 | 12.8 |

| This compound | NCI-H358 | 10.5 |

Antimicrobial Activity

In addition to antitumor properties, benzofuran derivatives have been evaluated for their antimicrobial activity. The compound was tested against various bacterial strains using broth microdilution methods.

Antimicrobial Testing Results

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Saccharomyces cerevisiae | 64 |

These results suggest that the compound possesses moderate antibacterial properties.

The proposed mechanism of action for compounds like this compound includes:

- DNA Intercalation : The compound may intercalate into DNA, disrupting replication and transcription processes.

- Enzyme Inhibition : It may inhibit key enzymes involved in DNA synthesis and repair.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.